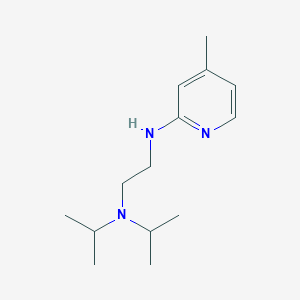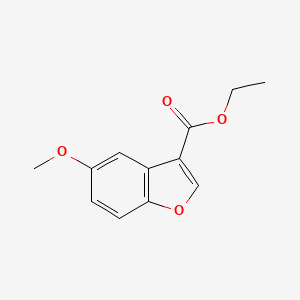![molecular formula C26H39ClN4O3 B13870056 Tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870056.png)
Tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C24H38ClN5O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitrobenzyl chloride with piperazine, followed by reduction of the nitro group to an amine. This intermediate is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of the pyrrolidin-1-yl carbonyl group.
tert-Butyl 4-(4-(cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate: Contains a cyclopropylcarbamoyl group instead of the pyrrolidin-1-yl carbonyl group.
Uniqueness
The uniqueness of tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H39ClN4O3 |
|---|---|
Molekulargewicht |
491.1 g/mol |
IUPAC-Name |
tert-butyl 4-[[4-chloro-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H39ClN4O3/c1-26(2,3)34-25(33)31-16-14-28(15-17-31)19-21-6-7-22(27)18-23(21)29-12-8-20(9-13-29)24(32)30-10-4-5-11-30/h6-7,18,20H,4-5,8-17,19H2,1-3H3 |
InChI-Schlüssel |
HEOPZDHTMVRBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)N3CCC(CC3)C(=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)

![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)

![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)
![[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
![2-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13870007.png)

![3,6-Dimethyl-1-pyrimidin-5-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13870023.png)
![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B13870026.png)

![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)


